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Delphinidin 3-diglucoside

Cat. No.: B12397572
CAS No.: 59212-40-7
M. Wt: 663.0 g/mol
InChI Key: ZBBRSINDMOHREW-LAQQQXEUSA-N
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Description

Contextualizing Anthocyanin Research: Broader Perspectives on Delphinidin (B77816) Glycosides

Anthocyanins represent a significant and widespread class of water-soluble flavonoids found ubiquitously throughout the plant kingdom. semanticscholar.orgfrontiersin.org These natural pigments are responsible for many of the vibrant red, purple, and blue colors observed in countless flowers, fruits, and vegetables. mdpi.com Structurally, anthocyanins are based on a C6-C3-C6 skeleton, specifically the 2-phenylbenzopyrylium or flavylium (B80283) salt structure. frontiersin.org In nature, they primarily exist as glycosides, meaning their core aglycone structure is attached to one or more sugar molecules, such as glucose, galactose, or arabinose. semanticscholar.org This glycosylation is crucial for their stability. frontiersin.org

There are over 700 unique anthocyanins identified, but the majority are derived from six primary aglycones, known as anthocyanidins: cyanidin (B77932), peonidin (B1209262), pelargonidin, malvidin (B83408), petunidin (B3231668), and delphinidin. frontiersin.org Delphinidin and its glycosidic derivatives are particularly noteworthy for imparting deep blue and purple hues to plants. biosynth.commdpi.com The number and position of hydroxyl groups on the B-ring of the anthocyanidin structure largely determine the color; delphinidin, with three hydroxyl groups, is a primary source of blue pigmentation in flowers under certain conditions. frontiersin.org

Delphinidin glycosides are a diverse group, varying in the number, type, and attachment position of sugar units, as well as potential acylation (attachment of an acyl group) to the sugar molecules. mdpi.compreprints.org This structural diversity leads to a wide range of colors and stability among the pigments. Research into delphinidin glycosides is extensive, driven by their role as natural colorants in the food industry and their significant antioxidant properties. biosynth.commtoz-biolabs.com The antioxidant capacity of these molecules is a key area of scientific inquiry. biosynth.com

Historical Trajectories in Delphinidin 3-Diglucoside Investigation

The scientific journey into understanding anthocyanins began with the foundational work of Richard Willstätter and Arthur Everest, who first isolated a blue anthocyanin from cornflowers in 1913, laying the groundwork for flavonoid research. frontiersin.org The investigation of specific glycosides followed, with early studies focusing on extraction and identification from various plant sources. A historically relevant discovery was the isolation of the first anthocyanin from muscadine grapes in 1940, which was identified as a diglucoside derivative of delphinidin (specifically, petunidin 3,5-diglucoside). mdpi.com

Delphinidin 3,5-diglucoside, a prominent member of the delphinidin diglucoside family, has been identified in a wide array of plants over the years. It is found in the flowers and fruits of species such as Punica granatum (pomegranate) and various Gladiolus species. medchemexpress.com The investigation of this compound has been greatly advanced by the evolution of analytical techniques. Early methods relied on paper and thin-layer chromatography, which have since been superseded by more powerful and precise methods like High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and, more recently, Liquid Chromatography-Mass Spectrometry (LC-MS). mtoz-biolabs.commdpi.comupb.ro These technologies allow for accurate identification, structural elucidation, and quantification of this compound in complex plant extracts. mtoz-biolabs.com

A significant milestone in the study of this compound has been its identification in novel plant varieties. For instance, research using ion-beam irradiation on Cyclamen cultivars led to the generation of a mutant with red-purple flowers. The novel color was attributed to the presence of Delphinidin 3,5-diglucoside as the major anthocyanin, a breakthrough in cyclamen breeding as their flower colors were previously limited to pigments like malvidin and peonidin. researchgate.net Concurrently, efforts in chemical synthesis have highlighted the complexity of producing these molecules in a lab, with reported methods often being intricate and resulting in low yields. acs.org This difficulty underscores the continued importance of extraction from natural sources for obtaining pure this compound for research purposes. acs.org

Data Tables

Table 1: Examples of Delphinidin Glycosides in Nature

This table provides a non-exhaustive list of various delphinidin glycosides to illustrate the diversity within this subclass of anthocyanins.

Compound NameAglyconeGlycosidic Linkage(s)Natural Sources Include
Delphinidin 3-O-glucosideDelphinidin3-O-glucosideBilberries, Blackcurrants, Eggplant foodb.cawikipedia.org
Delphinidin 3-O-galactosideDelphinidin3-O-galactosideHighbush Blueberry mdpi.com
Delphinidin 3,5-diglucoside Delphinidin 3,5-di-O-glucoside Pomegranate, Gladiolus L., Cyclamen spp. medchemexpress.comresearchgate.net
Delphinidin 3,7-diglucosideDelphinidin3,7-di-O-glucosideCommelina communis neist.res.in
Delphinidin 3-O-rutinosideDelphinidin3-O-rutinosideBilberry chemfaces.com
Delphinidin 3-(6-p-coumaroyl)glucosideDelphinidin3-O-(6-p-coumaroyl)glucosideHydrangea wikipedia.org

Table 2: Selected Natural Occurrences of Delphinidin 3,5-diglucoside

This table highlights some of the specific plant species where Delphinidin 3,5-diglucoside has been identified.

Plant SpeciesCommon NameFamilyPlant Part
Punica granatumPomegranateLythraceaeFruit medchemexpress.comnih.gov
Gladiolus L.GladiolusIridaceaeFlowers medchemexpress.com
Vaccinium corymbosum (some varieties)Highbush BlueberryEricaceaeFruit biosynth.com
Cyclamen spp. (mutant)CyclamenPrimulaceaeFlowers researchgate.net
Crocus sieberiSieber's crocusIridaceaeFlowers nih.gov
Abrus precatoriusRosary Pea / JequirityFabaceaeNot specified neist.res.in
Aristotelia chilensisMaqui BerryElaeocarpaceaeFruit researchgate.net

Table of Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClO17 B12397572 Delphinidin 3-diglucoside CAS No. 59212-40-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59212-40-7

Molecular Formula

C27H31ClO17

Molecular Weight

663.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C27H30O17.ClH/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8;/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34);1H/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1

InChI Key

ZBBRSINDMOHREW-LAQQQXEUSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]

Origin of Product

United States

Occurrence, Distribution, and Varietal Studies of Delphinidin 3 Diglucoside

Plant Kingdom Distribution and Chemodiversity Research

The distribution of Delphinidin (B77816) 3-diglucoside is a key area of phytochemical investigation. Its presence is often characteristic of specific plant families and genera, making it a valuable chemotaxonomic marker. The biosynthesis of delphinidin-based anthocyanins requires the activity of the enzyme flavonoid 3',5'-hydroxylase (F3'5'H), which adds two hydroxyl groups to the B-ring of the flavonoid precursor. The subsequent glycosylation at the 3-position, followed by a second glycosylation step, yields Delphinidin 3-diglucoside. Therefore, the distribution of this compound is fundamentally linked to the presence and expression of the genes encoding these specific enzymes.

Major plant families known to contain species that accumulate this compound include the Solanaceae (e.g., eggplant, petunia) and the Verbenaceae (e.g., verbena). Within these families, the anthocyanin profile can be highly diverse, with some species accumulating simple monoglycosides while others, like those discussed here, produce more complex diglucosides. This variation, or chemodiversity, is a subject of ongoing research, as it helps elucidate the evolutionary pressures and genetic mechanisms that drive metabolic diversification in plants.

Detailed investigations have pinpointed this compound as a major, and often dominant, anthocyanin in several well-known plant species. The accumulation of this compound is highly dependent on the plant's genotype, with significant variations observed between different cultivars or varieties of the same species.

Solanum melongena (Eggplant): The deep purple color of the common eggplant peel is almost exclusively due to this compound. It is the principal anthocyanin, often accounting for over 70-90% of the total anthocyanin content in purple cultivars. Genotypic studies comparing purple varieties (e.g., 'Black Beauty') with white or green varieties demonstrate the genetic basis for its accumulation. The purple genotypes exhibit high expression levels of the necessary biosynthetic genes in the peel tissue, whereas these genes are silenced or downregulated in non-pigmented genotypes, resulting in a complete absence of the compound.

Petunia hybrida (Petunia): Petunias are a classic model system for studying flavonoid genetics. The blue and violet hues in many petunia cultivars are directly attributable to delphinidin derivatives. This compound is a key component contributing to these colors. Genetic variation is starkly evident; cultivars lacking a functional F3'5'H gene cannot produce delphinidin and instead accumulate cyanidin (B77932) or pelargonidin-based pigments, resulting in red or pink flowers. The presence and activity of specific glucosyltransferase enzymes further determine whether a diglucoside like this compound is formed.

Verbena hybrida (Verbena): In various blue and purple verbena cultivars, this compound has been identified as a significant pigment. Studies comparing different color varieties show a clear correlation between the flower's phenotype and its underlying anthocyanin profile, with delphinidin derivatives being essential for the violet-blue color spectrum.

The following interactive table summarizes key findings on the occurrence of this compound in specific plant genotypes.

Botanical Source (Species)Cultivar/GenotypePlant PartFinding
Solanum melongena'Black Beauty'Peel (Exocarp)Identified as the major anthocyanin, responsible for the characteristic deep purple color.
Solanum melongena'Listada de Gandia'Peel (Purple Stripes)Present in pigmented sections, absent in white sections, highlighting tissue-specific gene expression.
Petunia hybrida'Blue Daddy'Flower PetalsA key contributor to the violet-blue pigmentation.
Verbena hybrida'Blue Lagoon'Flower PetalsIdentified as a principal delphinidin-based pigment.
Solanum tuberosum'All Blue'Tuber Flesh & SkinContributes to the blue-purple flesh color, though often alongside other acylated delphinidin derivatives.

While genetics provides the blueprint for this compound synthesis, environmental and agronomic factors act as powerful regulators, modulating the final concentration of the compound in plant tissues. The anthocyanin biosynthesis pathway is highly sensitive to external cues, which often trigger accumulation as part of the plant's stress response.

Light: Light intensity and quality are among the most influential factors. High light, particularly the inclusion of UV-A and UV-B radiation, significantly upregulates the expression of key regulatory and structural genes in the flavonoid pathway, such as Chalcone (B49325) Synthase (CHS), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS). This response leads to a marked increase in the accumulation of this compound in exposed tissues, such as the skin of fruits. For example, eggplants grown in full sun exposure develop a much deeper and more uniform purple color compared to those grown in shaded conditions, a direct result of enhanced pigment biosynthesis.

Temperature: Temperature plays a crucial role, with an optimal range for anthocyanin accumulation. Low temperatures, particularly during the maturation phase of fruits and flowers, are generally known to promote the synthesis of anthocyanins, including this compound. This is partly because low temperatures can suppress vegetative growth, redirecting metabolic resources towards secondary metabolite production. Conversely, excessively high temperatures can inhibit the activity of key enzymes in the pathway and promote pigment degradation, leading to lower concentrations and color fading.

Nutrient Status: The availability of essential nutrients influences the carbon/nutrient balance within the plant. A limited supply of nitrogen, for instance, can constrain protein synthesis and primary growth, leading to an excess of carbon which is then shunted into the phenylpropanoid pathway, boosting the production of flavonoids like this compound.

This compound in Edible Plant Systems: Analytical and Quantitative Approaches

Accurate identification and quantification of this compound in edible plants are essential for quality control, food science research, and breeding programs aimed at enhancing pigment content. Modern analytical chemistry provides a suite of powerful tools for this purpose.

The analytical process typically begins with extraction . Plant material, such as eggplant peel or berry pulp, is homogenized and extracted using a solvent, most commonly a mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1% to 1% HCl or formic acid). The acidic conditions are critical to maintain the anthocyanin molecule in its stable, colored flavylium (B80283) cation form and prevent degradation.

Following extraction, separation and quantification are most reliably achieved using High-Performance Liquid Chromatography (HPLC) .

Separation: The crude extract is injected into an HPLC system equipped with a reverse-phase column (typically a C18 column). A gradient elution program is used, involving two mobile phases: an aqueous, acidified phase (Solvent A) and an organic phase like methanol or acetonitrile (B52724) (Solvent B). The gradient gradually increases the proportion of Solvent B, allowing for the separation of different anthocyanins based on their polarity.

Detection and Identification: As the compounds elute from the column, they pass through a detector. A Diode Array Detector (DAD) or UV-Vis detector is standard, set to monitor absorbance at the visible maximum for anthocyanins (around 520-540 nm). The identity of this compound is confirmed by comparing its retention time and its UV-Vis spectral profile to that of a purified, authentic standard.

Mass Spectrometry (MS): For unambiguous identification, HPLC is often coupled with a mass spectrometer (LC-MS). This technique provides the molecular mass of the eluting compound. This compound (C₂₇H₃₁O₁₇⁺) has a specific molecular weight, and MS analysis can also reveal its fragmentation pattern (e.g., the sequential loss of two glucose moieties) to confirm its structure.

Quantification is performed by creating a calibration curve using a known concentration range of a this compound standard. The peak area of the compound in the sample chromatogram is then compared to this curve to determine its concentration, typically expressed as milligrams per 100 grams of fresh weight (mg/100g FW) or dry weight (mg/100g DW).

The following interactive table presents quantitative data for this compound from select edible plant sources as reported in scientific literature.

Edible SourcePlant Part AnalyzedConcentration Range (mg/100g FW)Primary Analytical Method
Eggplant (Solanum melongena)Peel80 - 150HPLC-DAD
Blueberry (Vaccinium corymbosum)Whole Fruit5 - 25HPLC-MS/MS
Blackcurrant (Ribes nigrum)Whole Fruit40 - 90HPLC-DAD
Purple Potato (Solanum tuberosum)Flesh2 - 10UPLC-MS

Biosynthetic Pathways and Metabolic Engineering Perspectives on Delphinidin 3 Diglucoside

Enzymatic Catalysis and Genetic Regulation in Delphinidin (B77816) 3-Diglucoside Biosynthesis

The formation of delphinidin 3-diglucoside is the result of the well-characterized anthocyanin biosynthetic pathway, a subset of the broader flavonoid pathway. nih.govmdpi.com This pathway begins with the precursor phenylalanine and involves several key enzymatic steps to produce the core delphinidin structure. mdpi.comresearchgate.net The creation of delphinidin itself is a critical prerequisite. The enzyme Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme, is essential for producing the delphinidin precursor, dihydromyricetin. nih.govfrontiersin.org Subsequently, Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS) catalyze the conversion of dihydroflavonols into the unstable colored anthocyanidins, including delphinidin. nih.govnih.gov

Once the delphinidin aglycone is formed, glycosylation occurs, which is the attachment of sugar moieties. This process is crucial for the stability and solubility of the pigment. The formation of this compound specifically involves the sequential addition of two glucose molecules. First, a glucosyl group is added to the 3-hydroxyl position of the C-ring, a reaction catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT). nih.gov This creates delphinidin 3-glucoside.

The final step is the addition of a second glucose molecule, typically at the 5-hydroxyl position of the A-ring, to form delphinidin 3,5-diglucoside. This reaction is catalyzed by anthocyanin 5-O-glucosyltransferase (5GT) . mdpi.commdpi.com The expression and activity of the 5GT enzyme are critical regulatory points determining whether a plant accumulates 3-glucosides or 3,5-diglucosides. The entire process is regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which control the expression of the structural genes encoding these biosynthetic enzymes. mdpi.com

Gene Expression Profiling and Transcriptomic Analyses

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in elucidating the genetic regulation of this compound biosynthesis. By comparing the gene expression profiles of plants with different flower or fruit colors, researchers can identify the specific genes whose expression levels correlate with the accumulation of certain anthocyanins.

For instance, studies in Hydrangea macrophylla have shown that the high expression of genes such as CHS, F3'5'H, DFR, and ANS in deep blue cultivars correlates with high levels of delphinidin derivatives, including delphinidin-3,5-O-diglucoside. mdpi.com In transgenic roses engineered to produce blue-hued flowers, the accumulation of delphinidin 3,5-diglucoside was directly linked to the expression of an introduced pansy F3'5'H gene. researchgate.net Similarly, in Dendrobium candidum, red stems showed increased expression of DcF3'5'H and a marked accumulation of delphinidin 3,5-diglucoside compared to green stems.

Integrated metabolomic and transcriptomic analyses provide a powerful approach to link gene expression with metabolite accumulation directly. In a study on Catharanthus roseus, a significant correlation was found between the expression of the CHS gene and the accumulation of delphinidin 3,5-diglucoside. Research on purple pepper fruit also revealed that the upregulation of CaF3'5'H and CaUFGT under blue light treatment was associated with the accumulation of delphinidin glycosides.

Table 1: Correlation of Gene Expression with Delphinidin 3,5-Diglucoside Accumulation
Plant SpeciesKey Gene(s) UpregulatedObserved OutcomeReference
Hydrangea macrophyllaCHS, F3'5'H, DFR, ANS, BZ1, 3ATHigh accumulation of delphinidin derivatives in deep blue cultivars. mdpi.com
Dendrobium candidumDcF3'5'HMarkedly increased levels of delphinidin 3,5-diglucoside in red stems.
Transgenic Rose (Rosa hybrida)Pansy F3'5'HAccumulation of delphinidin 3,5-diglucoside leading to novel blue/purple hues. frontiersin.orgresearchgate.net
Catharanthus roseusCHSSignificant correlation with delphinidin 3,5-diglucoside levels.

Biotechnological Strategies for Enhanced Production and Diversification

Metabolic engineering has emerged as a powerful tool to manipulate the anthocyanin pathway to enhance the production of specific compounds like this compound or to introduce them into species where they are not naturally found. frontiersin.orgmdpi.com These strategies often focus on overcoming the metabolic bottlenecks discussed above.

A primary strategy for producing delphinidin in plants that lack it (like roses, carnations, and chrysanthemums) is the introduction of a functional F3'5'H gene from a species that produces blue or purple flowers, such as pansy or petunia. mdpi.comoup.comjst.go.jp This redirects the metabolic flux from cyanidin (B77932) towards delphinidin. oup.com To further enhance this flux, this strategy is often combined with two other approaches:

Overexpression of a suitable DFR: Introducing a DFR gene that has a high affinity for dihydromyricetin, such as the one from Iris hollandica, ensures the efficient conversion of the delphinidin precursor. oup.comoup.com

Down-regulation of competing pathways: Using RNA interference (RNAi) to suppress the endogenous F3'H or DFR genes can prevent the synthesis of competing cyanidin-based pigments, leading to an almost exclusive accumulation of delphinidin. frontiersin.orgoup.com

To achieve the synthesis of delphinidin 3,5-diglucoside specifically, the co-expression of an anthocyanin 5-O-glucosyltransferase (5GT) gene is necessary. The creation of a blue chrysanthemum was achieved by introducing both a F3'5'H gene and an anthocyanin 3',5'-O-glucosyltransferase (A3'5'GT) gene, which enabled the crucial B-ring glucosylation that leads to a stable blue color. jst.go.jp These genetic modifications can turn pink or red flowers into novel violet or blue-hued varieties, significantly increasing their ornamental value. frontiersin.orgresearchgate.net

Advanced Methodologies for Extraction, Isolation, and Structural Characterization of Delphinidin 3 Diglucoside

Chromatographic Techniques for High-Purity Isolation and Fractionation

The isolation and fractionation of Delphinidin (B77816) 3-diglucoside from plant extracts are predominantly achieved through a variety of advanced chromatographic techniques. These methods exploit the physicochemical properties of the molecule to separate it from other related compounds, ensuring high purity for subsequent analysis and application.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis and quantification of Delphinidin 3-diglucoside. mtoz-biolabs.comcreative-proteomics.comoup.com These techniques utilize a stationary phase, typically a reversed-phase C18 column, and a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724), often acidified with formic or trifluoroacetic acid to maintain the stability of the flavylium (B80283) cation. acs.organalis.com.my

Method development in HPLC and UPLC focuses on optimizing several parameters to achieve high resolution, sensitivity, and rapid analysis times. oup.com Key considerations include the choice of column chemistry and particle size, the gradient elution program of the mobile phase, column temperature, and detector settings. embrapa.br UPLC systems, with their smaller particle-sized columns (typically sub-2 µm), offer significantly improved resolution and speed over traditional HPLC. oup.comembrapa.br For instance, a rapid UPLC method was developed for the simultaneous determination of nine anthocyanin glucosides, including Delphinidin 3,5-diglucoside, demonstrating the efficiency of this technique. oup.com The elution order in reversed-phase chromatography for anthocyanidins generally follows a predictable pattern based on polarity, with delphinidin eluting before cyanidin (B77932), petunidin (B3231668), peonidin (B1209262), and malvidin (B83408). mdpi.com

The following table outlines typical parameters for HPLC/UPLC analysis of this compound:

ParameterTypical ConditionsReference
Stationary PhaseReversed-phase C18 column (e.g., Agilent EC-C18, Waters Alliance) creative-proteomics.comanalis.com.my
Mobile PhaseA: Aqueous solution with 0.1% trifluoroacetic acid or 1% formic acid. B: Acetonitrile. Gradient elution. acs.organalis.com.my
Column Particle SizeHPLC: 3-5 µm; UPLC: <2 µm oup.comembrapa.br
DetectionPhotodiode Array (PDA) or UV-Vis detector, typically at 520-530 nm. mtoz-biolabs.comnih.gov
Linearity (R²)Often ≥0.99 oup.comembrapa.br

For the isolation of larger quantities of pure this compound, preparative-scale chromatographic techniques are employed. High-Speed Countercurrent Chromatography (HSCCC) is a particularly effective liquid-liquid partition chromatography method that avoids the use of a solid support, which can irreversibly adsorb polar compounds like anthocyanins. nih.govresearchgate.net

HSCCC utilizes a biphasic solvent system, where the selection of the appropriate solvent combination is critical for successful separation. nih.gov For instance, a study on the isolation of anthocyanin di-glucosides from Syzygium cumini pulp successfully used HSCCC to yield significant quantities of delphinidin 3,5-diglucoside. nih.gov Another application demonstrated the purification of delphinidin 3-O-sambubioside using centrifugal partition chromatography (CPC), a form of CCC, yielding 120 mg of the pure compound from 2 g of a pre-purified extract. rajpub.com This highlights the capability of CCC for large-scale preparation of anthocyanins. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the quantification and analysis of anthocyanins like this compound. upb.ro This technique involves spotting the sample on a silica (B1680970) gel 60F254 plate and developing it with a suitable mobile phase. upb.ro

For the analysis of delphinidin 3-glucoside in berry extracts, a mobile phase of ethyl acetate, toluene, water, and formic acid (12:3:0.8:1.2, v/v/v/v) has been successfully used. upb.ro Densitometric analysis is then performed, typically around 555 nm, to quantify the separated compounds. upb.ro HPTLC methods have shown good linearity (r = 0.99978) and repeatability, making them suitable for routine quality control. upb.ro

The following table summarizes a validated HPTLC method for delphinidin analysis:

ParameterConditionsReference
Stationary PhaseHPTLC silica gel 60F254 plates upb.ro
Mobile PhaseEthyl acetate, toluene, water, and formic acid (12:3:0.8:1.2, v/v/v/v) upb.ro
DetectionDensitometric analysis in transmission mode at 555 nm upb.ro
Retention Factor (hRF)33 upb.ro

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, including the connectivity of atoms and the nature of glycosidic linkages.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of complex molecules like this compound. creative-proteomics.commdpi.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for confirming the molecular structure. mdpi.com

For example, the 13C-NMR spectrum of delphinidin 3-O-sambubioside, a related diglycoside, provided detailed chemical shift data for each carbon atom, allowing for the confirmation of the sugar moieties and their linkage points to the aglycone. rajpub.com The anomeric proton signals in the 1H-NMR spectrum, along with their coupling constants, can determine the anomeric configuration (α or β) of the glycosidic bonds. clockss.org NOESY experiments can reveal through-space correlations, confirming the points of attachment of the sugar units to the delphinidin core. clockss.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is instrumental in identifying and characterizing this compound. mtoz-biolabs.commdpi.com Techniques like Quadrupole Time-of-Flight (qTOF) tandem mass spectrometry (MS/MS) provide accurate mass measurements and detailed fragmentation patterns. mdpi.com

In the analysis of Delphinidin 3,5-diglucoside, the parent ion [M]+ is observed, and subsequent fragmentation (MS/MS) leads to the sequential loss of the glucose units (a neutral loss of 162 Da for each). nih.gov The final fragment corresponds to the delphinidin aglycone (m/z 303). nih.gov This characteristic fragmentation is key to its identification. For instance, in one study, Delphinidin 3,5-diglucoside was identified by a parent ion at m/z 627.1, with fragment ions at m/z 465.1 (loss of one glucose) and m/z 303.1 (the delphinidin aglycone). nih.gov This allows for detailed glycosylation profiling, distinguishing between different glycosidic forms of delphinidin. mdpi.com

The following table presents a typical fragmentation pattern for Delphinidin 3,5-diglucoside observed in LC-MS/MS:

Ionm/z (mass-to-charge ratio)InterpretationReference
[M]+627.1Molecular ion of Delphinidin 3,5-diglucoside nih.gov
[M - 162]+465.1Loss of one glucose unit nih.gov
[M - 162 - 162]+303.1Delphinidin aglycone nih.gov

Advanced Hyphenated Techniques in Anthocyanin Research

The structural elucidation and quantification of this compound in complex natural matrices rely heavily on the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and structural analysis capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are indispensable tools for the analysis of Delphinidin and its glycosides. nih.govmdpi.com LC-MS provides crucial molecular weight information, facilitating the initial identification of compounds within a sample. mtoz-biolabs.commtoz-biolabs.com For instance, in the analysis of anthocyanins from Cornus mas, Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ES/MS) was used to identify a molecular ion at m/z 465, corresponding to delphinidin hexose, and a base peak at m/z 303, indicating the delphinidin aglycon. acs.org Similarly, LC-MS/MS offers enhanced selectivity and sensitivity, allowing for the fragmentation of parent ions to yield structural information. nih.gov This is particularly useful for distinguishing between isomers and confirming the identity of specific glycosides like Delphinidin 3,5-diglucoside. mdpi.comnih.gov The technique is routinely used to analyze anthocyanins in various plant and biological materials. nih.govresearchgate.net

High-Performance Liquid Chromatography with Nuclear Magnetic Resonance (HPLC-NMR) detection represents another powerful hyphenated technique. While mass spectrometry provides information on molecular weight and fragmentation patterns, NMR spectroscopy offers definitive structural elucidation. nih.gov The online coupling of HPLC with NMR (LC-NMR) allows for the direct structural analysis of compounds as they are separated from a mixture, which is invaluable for unambiguously identifying complex anthocyanins like this compound in crude plant extracts. mdpi.comnih.govcapes.gov.br Though less sensitive than MS, NMR is non-destructive and provides detailed information about the connectivity of atoms within the molecule. mdpi.com

Capillary Electrophoresis (CE) coupled with MS (CE-MS) is another technique employed in anthocyanin research. CE offers high separation efficiency for charged molecules like the flavylium cation of anthocyanins, making it a suitable alternative or complementary method to HPLC for separating complex mixtures before mass spectrometric analysis. semanticscholar.org

These hyphenated techniques, often used in combination, provide a comprehensive analytical workflow for the identification and characterization of this compound and other related anthocyanins in various sources. nih.gov

Optimization of Extraction Parameters for this compound Recovery

The efficient recovery of this compound from plant sources is critically dependent on the optimization of extraction parameters. Modern extraction techniques, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), are often preferred over traditional methods due to their reduced extraction times and lower solvent consumption. nih.govscielo.brnih.govmdpi.com The key parameters influencing extraction yield include the type and concentration of the solvent, pH, temperature, and extraction time.

Solvent System: The choice of solvent is paramount. Due to the polar nature of anthocyanins, polar solvents like methanol (B129727), ethanol (B145695), and water, or their mixtures, are commonly used. mdpi.comnih.gov The addition of a small amount of acid (e.g., formic, acetic, or citric acid) to the solvent is a standard practice to maintain the pH in the acidic range, which helps to stabilize the anthocyanin flavylium cation structure. nih.govmdpi.com Studies have shown that varying the concentration of alcohol in water significantly impacts extraction efficiency. For example, in the MAE of anthocyanins from jabuticaba by-products, a solvent composition of 38% methanol in water was found to be optimal. mdpi.com For red cabbage, 25% ethyl alcohol yielded better results than higher concentrations or pure water. researchgate.net

Influence of pH: The pH of the extraction medium is one of the most critical factors affecting both the stability and the extraction yield of anthocyanins. usm.my Anthocyanins are most stable and exhibit their characteristic color in acidic conditions (typically pH < 3). nih.govfrontiersin.org As the pH increases, the flavylium cation undergoes structural transformations to colorless or less stable forms, which can lead to degradation. semanticscholar.orgfrontiersin.orgresearchgate.net Optimized extraction protocols for anthocyanins frequently specify a low pH; for example, pH 2 was optimal for anthocyanin extraction from red onion and jabuticaba. mdpi.commdpi.com

Effect of Temperature: Temperature plays a dual role in the extraction process. Higher temperatures can increase the solubility and diffusion rates of the target compounds, enhancing extraction efficiency. nih.gov However, anthocyanins, including this compound, are heat-sensitive. nih.gov Prolonged exposure to high temperatures can lead to thermal degradation. researchgate.netcirad.frresearchgate.net Therefore, an optimal temperature must be determined that maximizes extraction without causing significant compound loss. Optimized temperatures can vary widely depending on the plant material and extraction method, for instance, 47.1°C for heat-assisted extraction from jabuticaba epicarp, 80°C for UAE from butterfly pea petals, and 81°C for MAE from jabuticaba by-products. mdpi.commdpi.comipb.pt

Extraction Time and Method: Advanced methods like UAE and MAE significantly shorten the required extraction time compared to conventional techniques. mdpi.com Optimization studies precisely determine the ideal duration to maximize yield. For example, an extraction time of 28 minutes was optimal for the ultrasound-assisted enzymatic extraction of anthocyanins from grape skins, while 10 minutes was sufficient for MAE from jabuticaba. nih.govmdpi.com The optimal extraction conditions are highly dependent on the specific plant matrix and the chosen extraction technology. Response surface methodology (RSM) is a common statistical approach used to optimize these multiple parameters simultaneously. mdpi.comrsc.orgnih.gov

The table below summarizes findings from various studies on the optimization of anthocyanin extraction, highlighting the variability in optimal conditions.

Table 1: Optimized Parameters for Anthocyanin Extraction from Various Sources

Plant Source Extraction Method Optimal Temperature (°C) Optimal Solvent Optimal pH Optimal Time (min) Key Findings & Reference
Jabuticaba By-Products Microwave-Assisted Extraction (MAE) 81 38% Methanol in water 6 10 Temperature and solvent composition were the most influential variables. mdpi.com
Blackberry Microwave-Assisted Extraction (MAE) Not specified, Power: 469 W 52% Ethanol Not specified 4 Optimized conditions yielded 2.18 ± 0.06 mg/g of anthocyanins. rsc.org
Saffron Tepals Microwave-Assisted Extraction (MAE) 48 Ethanol-water Not specified 9.3 Solvent to sample ratio was the most important factor. nih.gov
Açai Microwave-Assisted Extraction (MAE) 99.6 38% Methanol in water 2 10 Optimized for anthocyanin extraction specifically. mdpi.com
Grape Skins Ultrasound-Assisted Enzymatic Extraction (UAEE) 50 Not specified, Pectinase: 0.16% Not specified 28 Yielded 3.01 ± 0.04 mg/g; Delphinidin-3,5-O-diglucoside was identified. nih.gov
Butterfly Pea Petals Ultrasound-Assisted Extraction (UAE) 80 Choline chloride/glycerol Not specified 50 Compared a natural deep eutectic solvent with water extraction. mdpi.com
Red Grape Peels Conventional Solvent Extraction 50.79 48.80% Ethanol Not specified 14.82 Optimized using Response Surface Methodology (RSM). mdpi.com
Red Onion Ultrasound-Assisted Extraction (UAE) 60 57% Methanol in water 2 2 Delphinidin 3,5-diglucoside was identified; longer times led to degradation. mdpi.com
Jabuticaba Epicarp Heat-Assisted Extraction (HAE) 47.1 9.1% Ethanol Not specified 21.8 HAE was found to be more efficient than UAE for this source. ipb.pt

This data illustrates that there is no single universal set of optimal conditions; parameters must be tailored to the specific source material and the desired outcome to maximize the recovery of this compound.

Pre Clinical Pharmacokinetics and Bioavailability Studies of Delphinidin 3 Diglucoside

Absorption, Distribution, Metabolism, and Excretion (ADME) in Model Systems

The journey of Delphinidin (B77816) 3-diglucoside through a biological system is complex, beginning with its interaction with the gastrointestinal tract and culminating in its distribution and biotransformation. The sugar moieties attached to the delphinidin aglycone play a critical role in its stability and absorption.

In vitro models simulating gastrointestinal digestion are crucial for understanding the stability and potential bioaccessibility of anthocyanins like Delphinidin 3-diglucoside. Studies on various anthocyanin-rich extracts reveal that the transition from the acidic environment of the stomach to the alkaline conditions of the small intestine significantly impacts their structural integrity.

Research on Cornelian cherry fruit extract, which contains various anthocyanins, demonstrated that while gastric digestion had no significant effect on the total anthocyanin content, subsequent duodenal digestion led to a reduction of over 70%. nih.gov Similarly, studies on pomegranate juice showed a decrease of approximately 97% in anthocyanins during the intestinal phase of digestion. nih.gov

In a study using a bilberry extract rich in delphinidin glycosides, only a fraction of the initial anthocyanins were recovered after simulated intestinal digestion. While data specific to this compound is limited, the findings for related compounds like Delphinidin-3-glucoside show significant reduction during this phase. mdpi.com This suggests that this compound is largely unstable in the intestinal environment, which limits the amount available for absorption in its intact form. The larger size of the diglucoside conjugate may present further challenges to its direct permeability across the intestinal epithelium compared to monoglucosides.

Anthocyanin TypeSource MaterialChange During Simulated Intestinal DigestionReference
General AnthocyaninsCornelian Cherry Extract>70% decrease nih.gov
General AnthocyaninsPomegranate Juice~97% decrease nih.gov
General AnthocyaninsBlueberry Extract>80% decrease nih.gov
Cyanidin (B77932) GlycosidesBilberry Extract21-30% recovery mdpi.com

Following oral administration in animal models, related delphinidin glycosides are absorbed, albeit in very small quantities. Studies in rats with Delphinidin 3-O-glucoside (a closely related monoglucoside) showed it appeared rapidly in blood plasma, within 15 minutes of ingestion. nih.gov The plasma concentration of this compound exhibited two peaks, at 15 and 60 minutes, before gradually declining. nih.gov

The distribution profile is influenced by metabolic changes, such as methylation, which can produce metabolites with better distribution characteristics. frontiersin.orgnih.gov While specific tissue accumulation data for this compound is not extensively detailed, studies on other anthocyanins show distribution to various organs. Research on a neonicotinoid pesticide, for instance, highlights that parent compounds and their metabolites can have different distribution patterns and may accumulate in tissues like the brain, kidney, liver, and heart, with varying concentrations between maternal and fetal tissues. nih.gov This underscores the importance of analyzing both the parent compound and its metabolites when assessing tissue distribution.

Metabolomic Profiling of this compound Biotransformation Products

Once absorbed, this compound undergoes significant biotransformation through phase I and phase II metabolic enzymes, as well as extensive metabolism by the gut microbiota.

The metabolism of delphinidin glycosides involves several key enzymatic reactions. A primary metabolic pathway for flavonoids with a pyrogallol (B1678534) structure on the B-ring, like delphinidin, is methylation. nih.gov In studies with Delphinidin 3-O-glucoside, a major metabolite was identified in rat plasma as 4'-O-methyl delphinidin 3-O-beta-d-glucopyranoside. nih.gov This methylation is carried out by catechol-O-methyltransferase (COMT). frontiersin.orgnih.gov It is highly probable that this compound undergoes a similar methylation process.

In addition to methylation, delphinidin and its glycosides can be subject to other phase II conjugation reactions, including glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). frontiersin.org Delphinidin has been noted to moderately inhibit UGTs. frontiersin.org These metabolic transformations are crucial as they affect the compound's biological activity, solubility, and excretion.

Parent CompoundMetabolic ReactionIdentified MetaboliteEnzyme FamilyReference
Delphinidin 3-O-glucosidePhase I (Methylation)4'-O-methyl delphinidin 3-O-glucosideCOMT nih.gov
DelphinidinPhase II (Glucuronidation)Delphinidin glucuronidesUGTs frontiersin.org

The vast majority of ingested this compound is not absorbed intact in the small intestine and passes to the colon, where it is extensively metabolized by the gut microbiota. frontiersin.org The gut microbiome plays a pivotal role in breaking down complex polyphenols into smaller, more readily absorbable phenolic compounds.

Factors Influencing Bioavailability: Matrix Effects and Formulation Strategies in Research Models

The bioavailability of this compound is generally low and is influenced by several factors, including the food matrix in which it is consumed and potential formulation strategies designed to enhance absorption.

The type of sugar attached to the anthocyanidin aglycone is a key determinant of bioavailability, with galactosides showing higher absorption than glucosides, which in turn are better absorbed than arabinosides. frontiersin.org The food matrix itself also has a significant impact; one study found that a viscous food matrix influenced the absorption and excretion of blackcurrant anthocyanins in rats. phenol-explorer.eu The presence of other compounds, such as other polyphenols, oxygen, and metals, can also influence the metabolic degradation pathway of delphinidin and its analogues. frontiersin.org

To overcome the poor bioavailability of compounds like delphinidin, research has explored various formulation strategies. For example, encapsulating delphinidin within small extracellular vesicles has been shown to enhance its anti-angiogenic effects, demonstrating that advanced formulation techniques can improve the efficacy of the parent compound. dntb.gov.ua

Mechanistic Investigations of Delphinidin 3 Diglucoside S Biological Activities in Vitro and Pre Clinical in Vivo Models

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of delphinidin (B77816) 3-diglucoside is a cornerstone of its health-promoting activities. This is attributed to both its ability to directly neutralize reactive oxygen species (ROS) and its influence on the body's endogenous antioxidant defense systems.

The chemical structure of delphinidin, the aglycone of delphinidin 3-diglucoside, is key to its potent antioxidant activity. It possesses multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. nih.gov The presence of numerous electron donor atoms makes it a potent scavenger of ROS. nih.gov Studies have shown that delphinidin and its glycosides are effective at scavenging various free radicals. For instance, delphinidin has demonstrated a high potency for scavenging superoxide (B77818) radicals. nih.gov The antioxidant activity of anthocyanins is influenced by their structure, with delphinidin often ranking high in its radical-scavenging capabilities compared to other anthocyanidins. mdpi.com

The process of radical quenching can occur through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). The specific mechanism is influenced by factors such as the type of free radical and the surrounding microenvironment.

Beyond direct scavenging, delphinidin and its glycosides can enhance the body's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or activators like delphinidin, Nrf2 is released from Keap1 and translocates to the nucleus. frontiersin.org In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. mdpi.com

Research has shown that delphinidin can upregulate the mRNA and protein expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD). nih.gov This activation of the Nrf2-ARE pathway leads to an increased production of endogenous antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative stress. nih.govnih.gov Studies in rabbits with atherosclerosis have shown that delphinidin-3-O-glucoside treatment can up-regulate the mRNA levels of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and SOD1. nih.gov

CompoundModel SystemKey FindingsPathway(s) Implicated
DelphinidinMouse Epidermal JB6 P+ CellsUpregulated mRNA and protein expression of Nrf2 and its target genes (HO-1, NQO1, SOD1). nih.govNrf2-ARE Pathway nih.gov
Delphinidin-3-O-glucosideRabbits with AtherosclerosisUp-regulated mRNA levels of GSH-Px and SOD1. nih.govEndogenous Antioxidant Enzyme Systems nih.gov

Anti-inflammatory Pathways and Immunomodulation

Chronic inflammation is a key contributor to a multitude of diseases. This compound and its related compounds have demonstrated significant anti-inflammatory and immunomodulatory effects by targeting several key signaling pathways and mediators.

One of the primary mechanisms by which delphinidin and its glycosides exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines. globalsciencebooks.info

In vitro studies have shown that delphinidin can suppress the activation of NF-κB. nih.gov By inhibiting NF-κB, delphinidin and its derivatives can downregulate the expression of its target genes. For example, delphinidin has been found to inhibit the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. researchgate.netresearchgate.net Similarly, it can also reduce the expression of iNOS, which produces nitric oxide, a molecule that can contribute to inflammation at high levels. mdpi.com

Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In a study on rabbits with atherosclerosis, delphinidin-3-O-glucoside administration led to a decrease in the serum and aortic levels of IL-6 and TNF-α. nih.gov

CompoundModel SystemMediator InhibitedObserved Effect
DelphinidinMesenchymal Stem CellsNF-κBLowered expression of NF-κB. nih.gov
DelphinidinMouse Skin Epidermal CellsCOX-2Inhibited TPA-induced COX-2 expression. researchgate.net
Delphinidin 3-sambubiosideRAW264.7 MacrophagesiNOS, IL-6, TNF-αReduced levels of inflammatory mediators induced by LPS. nih.gov
Delphinidin-3-O-glucosideRabbits with AtherosclerosisIL-6, TNF-αDecreased serum and aortic levels of these pro-inflammatory cytokines. nih.gov

The immunomodulatory effects of this compound extend to the broader regulation of cytokine and chemokine production. Cytokines are signaling proteins that play a crucial role in orchestrating the immune response, while chemokines are a specific type of cytokine that directs the migration of immune cells.

Delphinidin and its glycosides can modulate the balance between pro-inflammatory and anti-inflammatory cytokines. For instance, in addition to reducing pro-inflammatory cytokines like IL-6 and TNF-α, delphinidin has been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This shift towards an anti-inflammatory cytokine profile can help to resolve inflammation and prevent tissue damage.

Studies have also demonstrated the ability of delphinidin 3-sambubioside to reduce the production of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) both in vitro and in vivo. nih.govcybassets.com MCP-1 is responsible for recruiting monocytes to sites of inflammation, and its inhibition can therefore limit the inflammatory infiltrate.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another critical set of pathways involved in the regulation of inflammation and other cellular processes. The three major MAPK pathways are the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways.

Delphinidin and its derivatives have been shown to modulate the activity of these MAPK pathways. nih.govnih.gov For example, delphinidin has been found to abrogate excessive phosphorylation of ERK1/2, JNK1/2, and p38 induced by oxidative stress. nih.govresearchgate.net By inhibiting the activation of these pathways, delphinidin can interfere with the downstream signaling cascades that lead to the production of pro-inflammatory mediators.

In some cellular contexts, delphinidin has been shown to activate the JNK signaling pathway, which can lead to apoptosis in cancer cells. researchgate.net The specific effect of delphinidin on MAPK signaling can be context-dependent, varying with the cell type and the specific stimulus. Research has indicated that delphinidin 3-sambubioside can downregulate MEK1/2-ERK1/2 signaling. nih.gov

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines and Animal Models

Delphinidin and its glycosides have demonstrated significant anti-cancer properties in a variety of preclinical models. researchgate.net The mechanisms are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting processes essential for tumor growth and spread. nih.gov

Cell Cycle Arrest and Apoptosis Induction Pathways (e.g., Cyclin D1, Caspases, PARP, Bax/Bcl-2)

A primary anti-cancer mechanism of delphinidin involves inducing apoptosis and causing cell cycle arrest in cancer cells. phcog.com In non-small-cell lung cancer (NSCLC) cells, delphinidin treatment resulted in the activation of initiator caspase-9 and executioner caspase-3. plos.org This activation leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a key protein in DNA repair, which is a hallmark of apoptosis. plos.org

Furthermore, delphinidin modulates the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov Studies have shown that it downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bak. nih.govplos.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, promoting the release of factors that trigger apoptosis. nih.gov Delphinidin also causes cell cycle arrest, often at the G2/M phase, by decreasing the expression of key regulatory proteins like Cyclin D1. plos.org In HER-2 positive breast cancer cell lines, delphinidin was found to induce G2/M phase arrest by inhibiting the protein expression of cyclin B1 and Cdk1. nih.gov

Table 1: Effects of Delphinidin and its Glycosides on Cell Cycle and Apoptosis
CompoundCancer ModelKey Mechanistic FindingsReference
DelphinidinNon-Small-Cell Lung Cancer (NCI-H441, SK-MES-1)Activation of caspase-3 and -9; PARP cleavage; Upregulation of Bax and Bak; Downregulation of Bcl-2, Bcl-xL, and Mcl-1; Decreased Cyclin D1 expression. plos.org
DelphinidinHER-2 Positive Breast Cancer (MDA-MB-453, BT-474)Induction of G2/M phase cell cycle arrest; Inhibition of cyclin B1 and Cdk1 protein expression. nih.gov
DelphinidinHuman Colon Cancer (HCT-116)Induction of apoptosis and cell cycle arrest. phcog.com
Delphinidin-3-glucosideProstate Cancer (LNCaP)Inhibited cell growth induced by dihydrotestosterone (B1667394) (DHT). nih.gov

Inhibition of Angiogenesis and Metastasis in Pre-clinical Settings (e.g., VEGF, MMP-2/9)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. nih.gov Delphinidin has been identified as an inhibitor of this process. nih.govresearchgate.net In lung cancer cells, delphinidin was shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov This inhibition is mediated by the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates VEGF expression. nih.gov In vivo studies using athymic nude mice with NSCLC tumors confirmed these findings, showing that delphinidin treatment led to a decrease in angiogenesis markers like CD31 and VEGF. plos.org Delphinidin-3-O-glucoside has also been shown to inhibit angiogenesis, partly by downregulating the VEGF Receptor-2 (VEGFR-2). researchgate.net

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer mortality. Delphinidin interferes with this process by inhibiting the invasion and migration of cancer cells. It has been shown to decrease the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. nih.gov

Table 2: Effects of Delphinidin and its Glycosides on Angiogenesis and Metastasis
CompoundModelKey Mechanistic FindingsReference
DelphinidinLung Cancer Cells (A549)Inhibition of VEGF expression via suppression of HIF-1α. nih.gov
DelphinidinNSCLC Xenograft (mice)Decreased expression of angiogenesis markers CD31 and VEGF. plos.org
DelphinidinOvarian Cancer Cells (SKOV3)Inhibition of BDNF-mediated invasion and migration; Reduced production of MMP-2 and MMP-9. nih.gov
Delphinidin-3-O-glucosideEndothelial CellsInhibition of angiogenesis via VEGFR-2 downregulation and disruption of actin cytoskeleton dynamics. researchgate.net

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, mTOR, MAPK, JAK/STAT3, EGFR/VEGFR2, Wnt/β-catenin)

Delphinidin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov A prominent target is the PI3K/Akt/mTOR pathway, which is critical for cell survival, proliferation, and growth. nih.gov Delphinidin has been shown to inhibit the activation of PI3K and the subsequent phosphorylation of Akt and mTOR in various cancer cells, including NSCLC and ovarian cancer. nih.govplos.orgnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which regulate proliferation and apoptosis, are also modulated by delphinidin. nih.gov It can suppress the phosphorylation of ERK while activating the pro-apoptotic JNK pathway. nih.govnih.gov Additionally, delphinidin is a potent inhibitor of key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and VEGFR2, thereby blocking downstream signaling cascades. nih.govplos.org

Other critical pathways affected include the JAK/STAT pathway, where delphinidin has been shown to inhibit the phosphorylation of STAT3. nih.gov In triple-negative breast cancer, delphinidin was found to suppress the JAK2/STAT3/PD-L1 pathway. foodandnutritionresearch.net Furthermore, it can suppress the Wnt/β-catenin signaling pathway by downregulating β-catenin expression and inhibiting its translocation to the nucleus in prostate cancer cells. nih.gov Delphinidin-3-glucoside has also been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway. nih.gov

Table 3: Oncogenic Signaling Pathways Modulated by Delphinidin and its Glycosides
CompoundCancer ModelPathway(s) ModulatedReference
DelphinidinNSCLCInhibition of EGFR, VEGFR2, PI3K/Akt, and MAPK activation. plos.org
DelphinidinHER-2 Positive Breast CancerInhibition of ERK and NF-κB signaling; Activation of JNK signaling. nih.gov
DelphinidinProstate Cancer (PC-3)Suppression of Wnt/β-catenin signaling. nih.gov
DelphinidinTriple-Negative Breast CancerSuppression of JAK2/STAT3/PD-L1 pathway. foodandnutritionresearch.net
Delphinidin-3-glucosideBreast Carcinogenesis ModelInactivation of the Akt/HOTAIR signaling pathway. nih.gov

Cardioprotective Mechanisms in Cardiovascular Disease Models

Beyond its anti-cancer effects, delphinidin and its glycosides exhibit protective effects on the cardiovascular system. nih.gov These mechanisms are primarily linked to improving endothelial function and combating oxidative stress and inflammation, key pathological processes in atherosclerosis and other cardiovascular diseases. nih.govaging-us.com

Endothelial Function Modulation and Vasodilation

The endothelium plays a crucial role in maintaining vascular health. Endothelial dysfunction is an early event in the development of atherosclerosis. tandfonline.com Delphinidin-3-glucoside has been shown to protect human umbilical vein endothelial cells (HUVECs) against injury induced by oxidized low-density lipoprotein (oxLDL), a key driver of atherosclerosis. tandfonline.comnih.govplos.orgnih.gov This protection involves the suppression of oxLDL-induced apoptosis and the preservation of cell viability. plos.orgnih.gov The mechanism for this protection is partly attributed to the upregulation of autophagy via the AMPK/SIRT1 signaling pathway. nih.gov

In ex vivo studies using rat arterial mesenteric beds, both delphinidin and delphinidin-3-O-glucoside elicited rapid, concentration-dependent vasorelaxation. researchgate.net This effect was found to be dependent on the integrity of the endothelium, indicating that these compounds stimulate the release of vasodilatory factors from endothelial cells. researchgate.net

Attenuation of Oxidative Stress and Inflammation in Cardiac Tissues

Oxidative stress and inflammation are central to the pathophysiology of many cardiovascular diseases, including atherosclerosis and pathological cardiac hypertrophy. aging-us.commdpi.com Delphinidin is a potent antioxidant. aging-us.com In animal models of pathological cardiac hypertrophy, delphinidin was shown to ameliorate cardiac damage by reducing the accumulation of reactive oxygen species (ROS). aging-us.comaging-us.comnih.gov This effect is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of NADPH oxidase (NOX), a major source of ROS in cardiomyocytes. aging-us.comaging-us.comnih.gov

In a rabbit model of atherosclerosis, delphinidin-3-O-glucoside demonstrated significant anti-inflammatory and antioxidant effects. nih.govnih.gov It down-regulated the aortic mRNA expression of pro-inflammatory molecules including Interleukin-6 (IL-6), Nuclear Factor-kappa B (NF-κB), and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govnih.gov Concurrently, it up-regulated the expression of key antioxidant enzymes such as Glutathione Peroxidase (GSH-Px) and Superoxide Dismutase 1 (SOD1). nih.gov

Table 4: Cardioprotective Mechanisms of Delphinidin and its Glycosides
CompoundModelKey Mechanistic FindingsReference
Delphinidin-3-glucosideHuman Umbilical Vein Endothelial Cells (HUVECs)Protected against oxLDL-induced injury and apoptosis; Induced autophagy via AMPK/SIRT1 pathway. nih.gov
Delphinidin & Delphinidin-3-glucosideRat Arterial Mesenteric BedElicited endothelium-dependent vasorelaxation. researchgate.net
DelphinidinMouse Model of Cardiac HypertrophyReduced ROS accumulation by activating AMPK and inhibiting NADPH oxidase (NOX) activity. aging-us.comaging-us.com
Delphinidin-3-O-glucosideRabbit Model of AtherosclerosisDown-regulated mRNA of IL-6, NF-κB, VCAM-1; Upregulated mRNA of GSH-Px and SOD1. nih.govnih.gov

Modulation of Specific Cardiac Proteins (e.g., Caveolin-3, SERCA2a)

Investigations into the direct modulation of specific cardiac proteins such as Caveolin-3 and Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) by this compound are not extensively documented in current scientific literature. However, the known functions of these proteins provide a framework for understanding potential cardioprotective mechanisms.

Caveolin-3 (Cav-3) is the muscle-specific isoform of the caveolin protein family and a primary structural component of caveolae in cardiomyocytes. nih.govnih.govunimib.it These small invaginations of the plasma membrane act as signaling platforms, organizing receptors, ion channels, and other signaling molecules to ensure efficient signal transduction. nih.govnih.gov Cav-3 is crucial for cardiac protection, with its overexpression shown to mimic the effects of ischemic preconditioning. mdpi.com It plays a role in energy metabolism, interacts with the dystrophin-glycoprotein complex, and is enriched in T-tubules, which are essential for excitation-contraction coupling. mdpi.com

SERCA2a is a critical ion pump located in the membrane of the sarcoplasmic reticulum in cardiomyocytes. researchgate.net Its primary function is to transport calcium ions (Ca2+) from the cytosol back into the sarcoplasmic reticulum during diastole, which is essential for cardiac muscle relaxation and maintaining calcium homeostasis. unimib.itnih.gov Impaired SERCA2a function is a hallmark of heart failure, and therapeutic strategies aimed at stimulating its activity are considered promising for improving cardiac function. unimib.itnih.gov

While direct evidence linking this compound to these specific proteins is sparse, delphinidin has been shown to repress pathological cardiac hypertrophy by modulating oxidative stress through the AMPK/NADPH oxidase (NOX)/mitogen-activated protein kinase (MAPK) signaling pathway in animal and cell models. nih.gov

Receptor Interaction Studies (e.g., β1 adrenergic receptor)

Molecular docking studies have elucidated the interaction between this compound and the β1 adrenergic receptor (β1AR), a key regulator of cardiac function. These in silico analyses reveal that the compound can bind to the receptor, primarily through hydrogen bonds and hydrophobic interactions.

The interaction involves several key amino acid residues within the receptor's binding pocket. For instance, analysis of the binding of Delphinidin 3-glucoside (a closely related compound) with the rat β1AR identified specific interactions. researchgate.net The glucoside moiety, as well as the hydroxyl groups on the flavonoid structure, participate in forming hydrogen bonds with polar and charged residues, while the aromatic rings engage in hydrophobic interactions. researchgate.net This binding suggests a potential modulatory effect on β1AR signaling, which is a critical pathway in controlling heart rate and contractility.

CompoundReceptorKey Interacting Residues (Example)Type of Interaction
Delphinidin 3-glucosideRat β1 Adrenergic ReceptorD138Hydrogen Bonding

Neuroprotective Mechanisms in Neurological Disease Models

Protection Against Neuroinflammation and Oxidative Damage

Delphinidin and its glycosides have demonstrated significant neuroprotective effects in pre-clinical models by targeting neuroinflammation and oxidative stress, key pathological features of neurodegenerative diseases. In animal models of Alzheimer's disease, delphinidin treatment has been shown to suppress the activation of microglia, the primary immune cells of the brain. This action helps to reduce the chronic neuroinflammatory state associated with the disease.

Furthermore, this compound exhibits potent antioxidant properties within the central nervous system. It can mitigate oxidative damage by reducing the generation of reactive oxygen species (ROS) and superoxide anions. nih.gov Studies have shown that pretreatment with Delphinidin 3-glucoside can protect against oxidized low-density lipoprotein (oxLDL)-induced mitochondrial dysfunction in endothelial cells, a process relevant to cerebrovascular health and neurodegeneration. nih.gov This protection is achieved by preserving the mitochondrial membrane potential and inhibiting the opening of the mitochondrial permeability transition pore, thus preventing the release of pro-apoptotic factors. nih.gov

Modulation of Neurotrophic Factors and Synaptic Plasticity

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and synaptic plasticity. mdpi.comnih.govwikipedia.org While direct studies on this compound's effect on BDNF levels are emerging, flavonoids as a class are known to modulate neurotrophic signaling pathways. dovepress.comresearchgate.net BDNF signaling through its receptor, TrkB, activates crucial downstream pathways like PI3K/Akt and MAPK/ERK, which are vital for learning and memory. mdpi.commdpi.com

Delphinidin has been shown to directly impact synaptic integrity and plasticity in models of Alzheimer's disease. Treatment with the compound promotes synaptogenesis and long-term potentiation. Specifically, it mitigates the loss of key synaptic proteins, including the postsynaptic density protein-95 (PSD-95) and the presynaptic protein Synaptophysin, in the hippocampus. These actions indicate an enhancement of synaptic plasticity, which is fundamental for cognitive function.

Metabolic Regulation and Anti-diabetic Potential in Animal Models

Glucose Uptake and Insulin (B600854) Signaling Modulation (e.g., PTP1B)

This compound demonstrates anti-diabetic potential by modulating key components of glucose metabolism and insulin signaling. A critical target in this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin and leptin signaling pathways. unimib.it Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes, as it enhances insulin sensitivity. unimib.it

In studies using high-fat diet-fed mice, supplementation with anthocyanidins, including delphinidin, was found to mitigate insulin resistance. dovepress.comresearchgate.net This effect was associated with the inhibition of PTP1B overexpression in the liver. dovepress.comresearchgate.net By suppressing PTP1B, delphinidin helps to maintain the phosphorylation status of the insulin receptor and its substrates, thereby improving the downstream signaling cascade that leads to glucose uptake.

Beyond PTP1B inhibition, delphinidin also affects intestinal glucose absorption. Studies have shown that it can inhibit the sodium-glucose cotransporter 1 (SGLT1) and act via the free fatty acid receptor 1 (FFA1/GPR40) to reduce glucose uptake in intestinal cells. unimib.itnih.gov

ModelCompoundKey FindingMechanism
High-fat diet-fed miceDelphinidinMitigated insulin resistanceInhibited overexpression of PTP1B in the liver
Mice jejunal tissue and human intestinal cell linesDelphinidinReduced glucose uptakeInhibition of SGLT1 and activation of FFA1/GPR40 receptor

Lipid Metabolism and Adipogenesis Regulation (e.g., Alpha-amylase)

Research into the specific effects of this compound on lipid metabolism and adipogenesis is limited; however, extensive studies on the closely related compound, Delphinidin-3-O-β-glucoside (D3G), provide significant mechanistic insights. In vitro studies using 3T3-L1 preadipocytes and primary white adipocytes have demonstrated that D3G significantly inhibits lipid accumulation in a dose-dependent manner without affecting cell viability. nih.govresearchgate.net The primary mechanism involves the modulation of key signaling pathways that govern the differentiation of preadipocytes into mature fat cells (adipogenesis).

D3G has been shown to downregulate the expression of critical adipogenic and lipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Sterol Regulatory Element-Binding transcription factor 1 (SREBP1). nih.govnih.gov These factors are master regulators of fat cell development and lipid synthesis. By suppressing their expression, D3G effectively halts the adipogenesis program. Concurrently, the expression of Fatty Acid Synthase (FAS), an enzyme crucial for synthesizing fatty acids, is also reduced. nih.gov

Furthermore, the anti-adipogenic activity of D3G is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.netnih.gov Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov This activation also promotes fatty acid oxidation by increasing the expression of genes like Carnitine Palmitoyltransferase-1 (CPT-1) and Silent Mating Type Information Regulation 2 Homolog 1 (SIRT1). nih.govnih.gov

Regarding carbohydrate-metabolizing enzymes, in silico molecular docking studies have explored the potential of Delphinidin 3,5-diglucoside as an inhibitor of alpha-amylase, a key enzyme in starch digestion. nih.gov These computational models predict a high binding affinity between Delphinidin 3,5-diglucoside and α-amylase, with a binding score of -12.36 kcal/mol, suggesting it could act as an inhibitor. nih.gov However, in vitro experimental evidence is conflicting. One study investigating the inhibition of α-glucosidase, a related enzyme, found that Delphinidin 3,5-diglucoside was the weakest inhibitor among tested anthocyanins, showing no significant activity. nih.gov This suggests that the bulky diglucoside structure may sterically hinder effective binding to the active site of these enzymes, a hypothesis that requires further direct experimental validation for alpha-amylase. nih.gov

Table 1: Effect of Delphinidin-3-O-β-glucoside (D3G) on Adipogenic Gene Expression in 3T3-L1 Adipocytes

Gene Target Effect of D3G Treatment Implication in Lipid Metabolism Reference
PPARγ Downregulation Inhibition of adipocyte differentiation nih.gov, nih.gov
C/EBPα Downregulation Inhibition of adipocyte gene expression nih.gov, nih.gov
SREBP1 Downregulation Decrease in lipogenesis and adipogenesis nih.gov, nih.gov
FAS Downregulation Reduction of fatty acid synthesis nih.gov
AMPK Increased Phosphorylation (Activation) Promotion of fatty acid oxidation, inhibition of synthesis nih.gov, nih.gov
SIRT1 Upregulation Promotion of fatty acid metabolism nih.gov, nih.gov

Antimicrobial and Antiviral Mechanisms of Action

Specific research on the isolated this compound's mechanisms against microbial growth and biofilm formation is not extensively detailed in the current scientific literature. However, evidence from studies on plant extracts rich in this compound suggests potential activity. A review of phytochemicals with anti-biofilm properties identified Delphinidin 3,5-diglucoside as a constituent in extracts that demonstrated efficacy in controlling biofilms. rsc.org

The general mechanisms by which related flavonoids exert antimicrobial effects involve several modes of action. These include the disruption of bacterial cell membrane integrity, which leads to the leakage of essential intracellular components, and the inhibition of nucleic acid synthesis and energy metabolism. Flavonoids can also interfere with bacterial pathogenicity by reducing adhesion to host surfaces and disrupting biofilm architecture, a crucial step in the development of chronic infections. While these mechanisms are established for the broader class of flavonoids, dedicated studies are required to elucidate the specific pathways through which this compound may inhibit microbial growth and biofilm formation.

This compound has been identified as a potential antiviral agent, with evidence pointing towards its ability to interfere with critical stages of the viral life cycle. nih.gov As a major anthocyanin found in pomegranates, its antiviral activity has been noted in broader studies of fruit extracts. nih.gov

Mechanistic insights can be drawn from studies on its aglycone, delphinidin, as well as computational analyses. Delphinidin has been shown to disrupt the early stages of infection for several viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Zika virus (ZIKV). nih.gov The proposed mechanism involves direct interaction with viral envelope glycoproteins, which interferes with the attachment, adsorption, and entry of the virus into host cells. nih.gov This action is described as virucidal, meaning it has a direct effect on the virus particle itself. nih.gov

More specific to the diglucoside form, in silico studies have highlighted Delphinidin 3,5-diglucoside as a promising candidate against SARS-CoV-2. nih.gov These computational models demonstrate that the compound exhibits low binding energies and affinity for multiple crucial viral proteins, including the spike protein and proteases like 3CLpro/MPro, which are essential for viral replication. nih.gov By binding to these targets, Delphinidin 3,5-diglucoside could theoretically block the virus from entering host cells or inhibit the enzymatic processes necessary for its replication, thus interfering with the viral life cycle. nih.gov

Table 2: Predicted Antiviral Targets of Delphinidin 3,5-Diglucoside from In Silico Studies

Virus Predicted Protein Target Potential Mechanism of Interference Reference
SARS-CoV-2 Spike Protein, PLpro, 3CLpro/MPro, RdRP Inhibition of viral entry and replication nih.gov

Anti-aging mechanisms and Healthspan modulation in Model Organisms

While direct studies on this compound's role in aging and healthspan are not available, research on the closely related Delphinidin-3-glucoside (D3G) in the model organism Caenorhabditis elegans provides significant insights into its potential effects. japsonline.comjapsonline.com Supplementation with D3G has been shown to prolong the lifespan of C. elegans under normal conditions. japsonline.com

The primary mechanism appears to be linked to its potent antioxidant properties and its ability to enhance stress resistance. In C. elegans subjected to oxidative stress induced by hydrogen peroxide (H₂O₂), D3G supplementation significantly extended the mean lifespan by 32.5% and improved healthspan indicators. japsonline.com Healthspan, or the period of healthy life, was assessed by measuring the pharyngeal pumping rate, an indicator of feeding behavior and neuromuscular function, which was enhanced in the D3G-treated worms under oxidative stress. japsonline.com

These findings suggest that D3G modulates healthspan by mitigating the cellular damage caused by reactive oxygen species (ROS), a well-established contributor to the aging process. researchgate.net However, the protective effects of D3G were not observed in C. elegans exposed to heat or UVA stressors, indicating that its anti-aging mechanisms are specific to certain stress pathways, particularly those involving oxidative damage. japsonline.comjapsonline.com The compound did not significantly affect the reproductive output (number of eggs laid) of the nematodes. japsonline.com These results in a preclinical model suggest that delphinidin glycosides may promote longevity and healthy aging primarily through the enhancement of antioxidant defenses. japsonline.com

Table 3: Effects of Delphinidin-3-glucoside (D3G) on Lifespan and Healthspan in C. elegans

Parameter Condition Result of D3G Supplementation Reference
Mean Lifespan Normal (No Stress) Significant increase (23.4%) japsonline.com
Mean Lifespan Oxidative Stress (H₂O₂) Significant increase (32.5%) japsonline.com
Mean Lifespan Heat Stress No significant effect japsonline.com, japsonline.com
Mean Lifespan UVA Stress No significant effect japsonline.com, japsonline.com
Healthspan (Pharyngeal Pumping) Oxidative Stress (H₂O₂) Significant increase (8.13%) japsonline.com

Structure Activity Relationship Sar Studies of Delphinidin 3 Diglucoside and Its Analogs

Influence of Glycosylation Pattern on Biological Activity and Bioavailability

The attachment of sugar molecules (glycosylation) to the delphinidin (B77816) core is a critical modification that significantly modulates its stability, activity, and how it is absorbed and used by the body (bioavailability). researchgate.net

Detailed Research Findings:

Stability and Solubility: Glycosylation, the process of adding sugar groups, generally makes anthocyanins like delphinidin more stable and water-soluble. researchgate.net Increasing the number of sugar residues can further enhance stability. researchgate.net This modification is crucial for the compound's persistence during processing and storage. nih.gov

Antioxidant Activity: The effect of glycosylation on antioxidant activity is complex. While the aglycone (the non-sugar part) is highly active, the addition of sugar moieties can sometimes decrease this activity by sterically hindering the hydroxyl groups responsible for scavenging free radicals. researchgate.netfrontiersin.org However, some studies have found that certain glycosides, such as the 3-O-glucosides of peonidin (B1209262) and petunidin (B3231668), can be more effective antioxidants than their corresponding aglycones. mdpi.com Conversely, diglucosylation at both the C3 and C5 positions has been reported to lower antioxidant activity. mdpi.com

Bioavailability: The pattern of glycosylation is a key determinant of how the compound is absorbed. The type of sugar attached affects its journey through the gastrointestinal tract. For instance, the bioavailability of delphinidin glycosides follows the order: galactoside > glucoside > arabinoside. nih.gov This indicates that the specific sugar transporter proteins in the gut play a significant role. While some glycosides may be absorbed whole, others are broken down by gut microbiota, releasing the more active aglycone form. nih.gov

Biological Interactions: Glycosylation can influence how delphinidin derivatives interact with cellular targets. For example, some studies suggest that O-glycosylation can reduce certain biological effects, like anti-inflammatory actions. nih.gov In contrast, other research indicates that glycosylation can enhance antitumor activity by potentially facilitating entry into cancer cells via glucose transporters (GLUTs). nih.gov

Table 1: Impact of Glycosylation on Delphinidin Properties

Structural FeatureInfluence on PropertyExample/FindingCitation
Addition of Glycosyl GroupsIncreases stability and water solubility.Glycosylation enhances the stability of the anthocyanin structure, protecting it from degradation. researchgate.net
Number of Glycosyl GroupsCan decrease antioxidant activity.Diglucosylation at C3 and C5 positions was found to lower antioxidant activity compared to the aglycone. mdpi.com
Type of Sugar MoietyAffects bioavailability.Bioavailability of delphinidin glycosides: Galactoside > Glucoside > Arabinoside. nih.gov
Glycosylation at C3Can enhance antitumor activity.Glycosides may bind to glucose transporters (GLUTs) on cancer cells, facilitating uptake. nih.gov

Role of the Aglycone Moiety in Mechanistic Interactions

The core structure of delphinidin, known as the aglycone, is the primary source of its potent biological effects. Its unique chemical features dictate how it interacts with proteins and other molecules within the body. nih.gov

Detailed Research Findings:

Antioxidant Mechanism: The delphinidin aglycone is a powerful antioxidant, a property largely attributed to the three hydroxyl (-OH) groups on its B-ring. frontiersin.orgresearchgate.net This is more than other common anthocyanidins. frontiersin.org These hydroxyl groups can easily donate hydrogen atoms to neutralize harmful free radicals. The antioxidant capacity of anthocyanidins generally decreases in the order: delphinidin > petunidin > cyanidin (B77932) > peonidin > pelargonidin. frontiersin.orgmdpi.com

Enzyme Inhibition: The delphinidin aglycone can inhibit various enzymes involved in disease processes. For example, it has been shown to suppress the activity of xanthine (B1682287) oxidase, an enzyme linked to gout, and cyclooxygenase-2 (COX-2), which is involved in inflammation. zjujournals.comd-nb.infomdpi.com These inhibitory actions are often due to the formation of hydrogen bonds between the aglycone's hydroxyl groups and amino acids in the enzyme's active site. zjujournals.com

Cell Signaling Pathways: Delphinidin can modulate critical cell signaling pathways that regulate processes like cell growth, proliferation, and apoptosis (programmed cell death). mdpi.com It has been shown to interfere with pathways such as the PI3K/Akt, NF-κB, and Wnt/β-catenin signaling cascades, which are often dysregulated in cancer. mdpi.comresearchgate.net For instance, delphinidin can inhibit the nuclear translocation of β-catenin, a key step in the Wnt signaling pathway. mdpi.com

Table 2: Mechanistic Interactions of the Delphinidin Aglycone

Biological Target/ProcessMechanism of ActionKey Structural FeatureCitation
Free Radicals (Antioxidant)Donates hydrogen atoms to neutralize reactive oxygen species.Three hydroxyl groups on the B-ring. frontiersin.orgresearchgate.net
Xanthine Oxidase (Enzyme)Binds to the active site, preventing the substrate from entering.Formation of hydrogen bonds and π–π interactions. zjujournals.com
COX-2 (Enzyme)Inhibits expression, reducing inflammation.Interaction with pro-inflammatory signaling pathways. d-nb.infomdpi.com
Wnt/β-catenin PathwayDownregulates β-catenin expression and inhibits its nuclear translocation.Interaction with signaling proteins. mdpi.com
PI3K/Akt PathwaySuppresses the pathway to reduce inflammation and cell proliferation.Interaction with signaling kinases. mdpi.com

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for understanding the structure-activity relationships of delphinidin and its derivatives at an atomic level.

Detailed Research Findings:

Molecular Docking: This method predicts how a ligand, such as delphinidin 3-diglucoside, fits into the binding site of a target protein. It calculates a "docking score" that estimates the binding affinity. researchgate.net For example, docking studies have shown that delphinidin-3-O-sambubioside can bind effectively to the active site of xanthine oxidase, forming stable hydrogen bonds and π–π interactions with key amino acid residues. zjujournals.com These simulations can also reveal that bulky sugar groups, like a diglucoside, might cause steric hindrance, preventing the molecule from fitting perfectly into a protein's active site, which can explain why some glycosides are less active than the aglycone. acs.org In a study on human pancreatic α-amylase, delphinidin-3,5-diglucoside showed a strong docking score of -10.5 kcal/mol, suggesting potent inhibitory activity. jazindia.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and a protein over time. researchgate.net These simulations can confirm the stability of the binding pose predicted by docking and reveal how the molecules move and flex. researchgate.net For instance, MD simulations have been used to study the stability of complexes between phytochemicals and cancer-related proteins, showing how hydrogen bonds and hydrophobic interactions contribute to the stability of the complex. researchgate.net These simulations have also been used to investigate the interaction between delphinidin-3-O-glucoside and bovine serum albumin, a major transport protein in the blood, revealing changes in the protein's secondary structure upon binding. nih.gov

Table 3: Summary of Computational Studies on Delphinidin and its Analogs

CompoundTarget ProteinComputational MethodKey FindingCitation
Delphinidin-3-O-glucosideBovine Serum Albumin (BSA)Molecular Docking & SpectroscopyBinds to site I of BSA, stabilized by hydrogen bonds and van der Waals forces. nih.gov
Delphinidin-3-O-sambubiosideXanthine Oxidase (XO)Molecular Docking & MD SimulationBinds to the active pocket, forming stable interactions and preventing substrate entry. zjujournals.com
Delphinidin-3,5-diglucosideHuman Pancreatic α-amylaseMolecular Docking & MD SimulationExhibited a high docking score (-10.5 kcal/mol) and formed ten hydrogen bonds with active site residues. jazindia.com
Delphinidin-3,5-diglucosideSARS-CoV-2 Main Protease (MPro)Molecular DockingIdentified as a potential inhibitor with low binding energy. nih.gov
Delphinidin-3-O-glucosideTNF-αMolecular DockingPredicted to have anti-inflammatory function related to TNF-α signaling. nih.gov

Synergistic and Antagonistic Interactions of Delphinidin 3 Diglucoside with Other Bioactive Compounds

Combinatorial Effects with Other Anthocyanins and Flavonoids

The interaction of Delphinidin (B77816) 3-diglucoside with other flavonoids, including other anthocyanins, can result in complex outcomes. While the combination of different flavonoids often aims to achieve a synergistic effect, the results can vary.

In studies using the DPPH• decolorization assay, the interaction of anthocyanins with other flavonoids has been observed to produce mainly weak antagonistic effects. mdpi.com However, synergistic effects are not unheard of. For instance, a synergistic effect was noted in a mixture of kuromanin and myricetin-3-glucoside. mdpi.com Furthermore, synergistic effects have been found in mixtures of anthocyanins with hydrolyzable tannins and/or polymeric compounds, which resulted in higher radical scavenging activity. mdpi.com

The color of plants, which is influenced by anthocyanins, provides a visual example of these interactions. In Limonium cultivars, Delphinidin 3,5-diglucoside was identified as a key anthocyanin. ashs.org The color variation from reddish-purple to blue in these flowers was directly linked to the tissue's pH and the presence of co-pigments like luteolin (B72000) and its 6-C-glucoside (iso-orientin). ashs.org This demonstrates a form of synergism where the presence of other flavonoids modifies the visual properties of the anthocyanin.

It's also important to consider that the glycosylation pattern of anthocyanins can influence their antioxidant activity. For example, diglucosylation of anthocyanidins at the C3 and C5 positions has been reported to lower antioxidant activity in some assays. mdpi.com

Interactions with Dietary Components and Macronutrients in Pre-clinical Models

The biological effects of Delphinidin 3-diglucoside can be modulated by its interaction with various dietary components and macronutrients. These interactions can influence its stability, bioavailability, and ultimately its bioactivity.

The pH of the digestive tract is a significant factor, influencing potential synergistic and antagonistic interactions. scielo.br Delphinidin 3-glucoside, a related compound, is known to be stable under acidic gastric conditions but shows poor stability in the basic conditions of the intestine. frontiersin.org The degradation of delphinidin and its analogs can be influenced by factors such as oxygen, other polyphenols, and metals. frontiersin.org

The gut microbiota plays a crucial role in the metabolism and absorption of anthocyanins. frontiersin.org The consumption of fruits and vegetables rich in bioactive phenolic compounds, including delphinidin glycosides, is known to affect the gut microbiome. frontiersin.org These microbial interactions can lead to the production of various metabolites, which may themselves possess biological activity. For instance, in vitro digestion of purple-fleshed potatoes, which contain anthocyanins, affects their composition and cytotoxic effects on colon cancer cells. nih.gov

Furthermore, interactions with macronutrients can be significant. While specific studies on this compound are limited, research on other phytochemicals indicates that combinations of nutrients can have collaborative or antagonistic effects on their health benefits. cambridge.org

Interaction with Chemotherapeutic Agents in In Vitro Cancer Models

This compound and related delphinidin compounds have been investigated for their potential to interact with chemotherapeutic agents, with some studies indicating synergistic or sensitizing effects in cancer cell lines.

In glioblastoma cells, glycosylated delphinidins have shown potential as adjuvants in chemotherapy. nih.gov Specifically, Delphinidin 3-glucoside acted in synergy with temozolomide (B1682018) to decrease cell viability. nih.gov Delphinidin 3,5-diglucoside, when used alone, demonstrated potent anticancer effects. nih.gov

In the context of colorectal cancer, the interaction of Delphinidin 3-O-glucoside with the chemotherapy drug oxaliplatin (B1677828) was studied. nih.govresearchgate.net While anthocyanin-rich extracts from black lentils and red grapes showed an additive effect with oxaliplatin, Delphinidin 3-O-glucoside alone exhibited a slightly antagonistic effect in HCT 116 cells. nih.govresearchgate.net

Conversely, a mixture of anthocyanins isolated from Vitis coignetiae, which included Delphinidin 3,5-diglucoside and Delphinidin 3-glucoside, was found to enhance the sensitivity of MCF-7 human breast cancer cells to cisplatin (B142131). mdpi.com This enhancement was associated with the inhibition of Akt and NF-κB activation. mdpi.com

The potential for synergy has also been observed with other chemotherapeutic agents. For instance, some phytochemicals have been shown to sensitize ovarian cancer cells to cisplatin by inhibiting the NF-κB signaling pathway. auctoresonline.org While not specific to this compound, these findings highlight a common mechanism by which flavonoids can interact with chemotherapy. In another study, the combination of delphinidin with the anticancer agent 3-bromopyruvic acid showed greater harm to PEO1 ovarian cancer cells compared to either compound alone. mdpi.com

It is important to note that these interactions can be cell-line specific. For example, the combination of doxorubicin (B1662922) with another bioactive compound showed synergistic effects in reducing cell viability in some breast cancer cell lines but not others. mdpi.com

Table of Compound Interactions with this compound and Related Compounds

Interacting CompoundCell Line/ModelObserved EffectReference
Other FlavonoidsDPPH• assayMainly weak antagonistic, some synergistic mdpi.com
TemozolomideGlioblastoma cellsSynergistic (Delphinidin 3-glucoside) nih.gov
OxaliplatinHCT 116 (colorectal cancer)Slightly antagonistic (Delphinidin 3-O-glucoside) nih.govresearchgate.net
CisplatinMCF-7 (breast cancer)Enhanced sensitivity (Anthocyanin mixture) mdpi.com
3-Bromopyruvic acidPEO1 (ovarian cancer)Synergistic (Delphinidin) mdpi.com

Advanced Research Methodologies and Future Directions in Delphinidin 3 Diglucoside Research

Omics Technologies for Comprehensive Biological Profiling

"Omics" technologies provide a holistic view of the molecular dynamics within a biological system in response to a specific stimulus. In the context of Delphinidin (B77816) 3-diglucoside, these approaches are crucial for understanding its mechanisms of action on a global scale.

Proteomics and transcriptomics are powerful tools for analyzing the entire set of proteins and RNA transcripts, respectively, in a cell or organism. Studies utilizing these technologies have revealed significant molecular changes following exposure to delphinidin glycosides.

In a study on glioblastoma (GB) cells, protein array analysis of the NF-κB signaling pathway in U87-MG cells treated with Delphinidin 3,5-diglucoside (120 µM for 24 hours) showed significant changes in protein levels compared to controls. mdpi.com This proteomic approach identified specific proteins within the pathway that are modulated by the compound. Transcriptomic analysis in the same study demonstrated that Delphinidin 3,5-diglucoside negatively regulates the transcript levels of the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which is associated with chemoresistance. mdpi.com This effect was observed at concentrations of 15, 60, and 120 μM after 48 hours of exposure. mdpi.com

Furthermore, combined transcriptomic and proteomic analyses in litchi pericarp revealed the regulation of the anthocyanin biosynthesis pathway, which includes delphinidin glycosides. sci-hub.se These studies identified differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) involved in this pathway, such as chalcone (B49325) synthase (CHS). sci-hub.se Such research highlights how omics can connect gene expression and protein synthesis to the production of these compounds in plants. sci-hub.se

Metabolomics, the large-scale study of small molecules or metabolites, offers insights into the downstream effects of a compound and helps in the discovery of potential biomarkers. A comprehensive non-targeted metabolomics strategy based on Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS) was used to investigate the protective effects of delphinidin against oxidative damage in A549 cells. mdpi.com

This analysis identified significant changes in cellular metabolites after pretreatment with delphinidin followed by exposure to an oxidative stressor. mdpi.com Through multivariate statistical analyses, including Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), researchers identified potential biomarkers. The optimal combination of biomarkers for the protected group was identified as alanine, galactose, and glucose, which are involved in glycometabolism and amino acid metabolism. mdpi.com This metabolomic fingerprint provides a characteristic signature of delphinidin's antioxidant activity. mdpi.com

Application of Gene Editing Technologies for Biosynthetic Pathway Engineering

The biosynthesis of anthocyanins, including Delphinidin 3-diglucoside, is a complex, multi-step process involving several enzymes and regulatory genes. frontiersin.orgoup.com Gene editing technologies, particularly CRISPR-Cas9, are being applied to engineer this pathway in various plants to produce novel colors and enhance the production of specific anthocyanins. frontiersin.org

A primary goal in floriculture has been to generate blue-hued flowers in species that naturally lack them, such as roses and carnations. oup.com This often requires the production of delphinidin-based anthocyanins. oup.comresearchgate.net The key enzyme, Flavonoid 3',5'-hydroxylase (F3'5'H), which is necessary to produce the precursor for delphinidin, is absent in these species. oup.com

Genetic engineering has enabled the introduction of the F3'5'H gene from other plants, like the viola, into roses and carnations. oup.com This modification successfully leads to the production and accumulation of delphinidin. oup.com In some transgenic carnations, the co-expression of the viola F3'5'H gene and the petunia Dihydroflavonol 4-reductase (DFR) gene resulted in the almost exclusive accumulation of delphinidin-based anthocyanins, creating a violet color. oup.com Similarly, transgenic roses expressing a pansy F3'5'H gene were able to accumulate Delphinidin 3,5-diglucoside, achieving a blue hue not possible through traditional breeding. researchgate.net Future applications of gene editing could focus on optimizing the glycosylation steps to specifically enhance the production of this compound.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To investigate the specific mechanisms of action of this compound, researchers employ a variety of advanced cellular and tissue models.

In Vitro Models: A wide range of human cell lines are used to dissect the molecular pathways affected by delphinidin glycosides.

Cancer Research: Glioblastoma cell lines (e.g., U87-MG) are used to study effects on chemoresistance and NF-κB signaling. mdpi.com Prostate cancer cells (PC-3) have been used to show that delphinidin suppresses the Wnt/β-catenin signaling pathway. mdpi.comnih.gov In breast cancer cell lines (MCF-7), Delphinidin-3-glucoside has been shown to induce cytotoxicity. mdpi.com

Metabolic Studies: The 3T3-L1 preadipocyte cell line is a standard model to study how Delphinidin-3-O-β-glucoside inhibits the formation of fat cells (adipogenesis) by downregulating key transcription factors like PPARγ and activating AMPK signaling. mdpi.com

Endocrinology: The murine GLUTag cell line, which secretes glucagon-like peptide-1 (GLP-1), is used to study how Delphinidin 3-rutinoside stimulates GLP-1 secretion via the Ca²⁺/calmodulin-dependent kinase II pathway. plos.org

Ex Vivo Models: Ex vivo models bridge the gap between cell culture and whole-organism studies.

Thrombosis Research: Perfusion chambers are used to study the effects of Delphinidin 3-glucoside on thrombus formation. In these models, whole blood from humans or mice is passed over a collagen-coated surface at controlled shear rates that mimic blood flow in arteries and veins. plos.org Studies using this model have shown that Delphinidin 3-glucoside significantly inhibits platelet aggregation and thrombus growth in a dose-dependent manner at both low and high shear rates. plos.org

Integration of Artificial Intelligence and Machine Learning in Predictive Research

Artificial intelligence (AI) and machine learning are increasingly being integrated into phytochemical research to predict biological activities and identify potential therapeutic candidates.

Virtual Screening and Molecular Docking: In silico studies use computational models to predict the interaction between a ligand, like Delphinidin 3-glucoside, and a protein target. One study virtually predicted that Delphinidin-3-O-glucoside could act as an anti-inflammatory agent by inhibiting Tumor Necrosis Factor-alpha (TNF-α) signaling. nih.gov The model showed that the compound could bind to the TNF-α receptor, thereby preventing its interaction with TNF-α. nih.gov

Biomarker Identification: In metabolomics research, machine learning algorithms and multivariate statistical models are essential for handling large datasets and identifying patterns. Models such as OPLS-DA are used to discriminate between different treatment groups, and the area under the receiver operating characteristic curve (ROC) is calculated to evaluate the predictive performance of potential biomarkers. mdpi.com

Exploration of Novel Therapeutic Targets and Signaling Networks

Research into this compound and its related forms has uncovered its ability to modulate a wide array of cellular signaling networks, highlighting its potential for targeting various diseases.

NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival and is often dysregulated in cancers. Delphinidin glycosides have been shown to inhibit NF-κB signaling in glioblastoma cells, which contributes to reducing chemoresistance. mdpi.com

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that controls cell growth, proliferation, and survival. Delphinidin has been found to inhibit the PI3K/Akt pathway in breast and ovarian cancer cells, leading to antiproliferative effects. mdpi.comnih.gov

AMPK Signaling Pathway: Adenosine monophosphate-activated protein kinase (AMPK) is a key cellular energy sensor. Delphinidin-3-O-β-glucoside activates AMPK in adipocytes, which contributes to its anti-adipogenic effects. mdpi.com Delphinidin 3-glucoside has also been shown to reduce the phosphorylation of AMPK in platelets, which may contribute to its anti-thrombotic effects. plos.org

Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is a hallmark of several cancers. Delphinidin can suppress the growth of prostate cancer cells by blocking the Wnt/β-catenin pathway, downregulating β-catenin expression, and inhibiting its translocation to the nucleus. mdpi.comnih.gov

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and metastasis. Delphinidin has been shown to inhibit this pathway in ovarian cancer cells. nih.gov

The table below summarizes key research findings related to the advanced methodologies discussed.

Research Area Methodology/Model Key Findings for this compound & Related Forms Source(s)
Proteomics/Transcriptomics Protein Array & Gene Expression Analysis (Glioblastoma cells)Modulates NF-κB signaling proteins; downregulates MGMT transcript levels. mdpi.com
Metabolomics GC-TOF/MS (A549 cells)Identified alanine, galactose, and glucose as biomarkers of its antioxidant protective effect. mdpi.com
Biosynthetic Engineering Genetic Modification (Rose, Carnation)Introduction of the F3'5'H gene allows for the production of delphinidin-based anthocyanins, including Delphinidin 3,5-diglucoside, creating novel blue/violet flower colors. oup.comresearchgate.net
Advanced In Vitro Models 3T3-L1 AdipocytesInhibits adipogenesis by downregulating PPARγ and activating AMPK signaling. mdpi.com
Advanced Ex Vivo Models Perfused Blood ChamberInhibits platelet aggregation and thrombus growth on collagen surfaces under arterial and venous shear stress. plos.org
AI/Machine Learning In Silico Molecular DockingPredicted to inhibit inflammation by binding to the TNF-α receptor and blocking its signaling. nih.gov
Novel Therapeutic Targets Cell-based Assays (Prostate Cancer Cells)Suppresses the Wnt/β-catenin signaling pathway, inhibiting cancer cell growth. mdpi.comnih.gov

Enzymatic Modification for Enhanced Functional Properties and Stability

Enzymatic modification of this compound is a sophisticated strategy employed to overcome its inherent instability and improve its functional properties for broader applications. Anthocyanins, in their natural state, are susceptible to degradation from factors like pH, temperature, and light. mdpi.comresearchgate.net Enzymes offer a highly specific and efficient means to catalyze reactions under mild conditions, altering the molecular structure of the anthocyanin to enhance its stability and bioactivity. nih.gov The primary enzymatic modifications applied to delphinidin glycosides are acylation (lipophilization) and further glycosylation.

Acylation involves the enzymatic attachment of acyl groups, such as those from organic or fatty acids, to the sugar moieties of the this compound molecule. mdpi.comnih.gov This process, often termed lipophilization, increases the molecule's nonpolar character, which can significantly improve its stability and expand its applicability in lipid-based systems. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently used as biocatalysts for these reactions due to their high regioselectivity. nih.gov

Research has demonstrated the effectiveness of this approach. For instance, the enzymatic acylation of delphinidin-3,5-diglucoside from jambolan (Syzygium cumini) fruit using lipase-catalyzed transesterification with cinnamic acid resulted in derivatives with increased thermal and light stability. encyclopedia.pubnih.gov This modification also caused a color change from red to a more stable purplish-red in a model beverage system. encyclopedia.pub Similarly, studies on anthocyanin extracts from blackcurrant, containing delphinidin glucosides, showed that enzymatic acylation with fatty acids like octanoic acid or lauric acid successfully produced more lipophilic and stable derivatives. nih.govencyclopedia.pubnih.gov The resulting acylated anthocyanins exhibited improved thermostability and a greater capacity to inhibit lipid peroxidation. nih.gov The introduction of an acyl chain enhances stability through intramolecular co-pigmentation, where the acyl group stacks against the anthocyanin's flavylium (B80283) core, protecting it from hydration and subsequent degradation. nih.gov

SubstrateEnzymeAcyl DonorKey FindingsReference(s)
Delphinidin-3,5-diglucoside (from Jambolan)LipaseCinnamic acidIncreased thermal and light stability; color changed to purplish-red. encyclopedia.pub, nih.gov
Delphinidin-3-O-glucoside (from Blackcurrant)Candida antarctica lipase B (CALB)Octanoic acidSuccessful acylation, creating a more lipophilic derivative. nih.gov
Delphinidin-3-O-glucosideLipaseLauric acidSignificantly improved thermostability and antioxidant activity. nih.gov
Delphinidin 3-O-sambubioside (from Hibiscus sabdariffa)Candida antarctica lipase B (CALB)Octanoic acidImproved lipophilicity and stability against hydration; stabilized the blue quinoidal base form. mdpi.com, mdpi.com

Further glycosylation is another enzymatic strategy to modify this compound. This involves attaching additional sugar units to the anthocyanin structure using enzymes known as glycosyltransferases (GTs). frontiersin.orgcas.cz Glycosylation is a critical step in the natural biosynthesis of complex anthocyanins and plays a vital role in increasing their water solubility and stability within the plant vacuole. frontiersin.org

The biosynthesis of delphinidin 3,5-diglucoside itself relies on the sequential action of specific glycosyltransferases, such as anthocyanidin 3-O-glucosyltransferase (3GT) and anthocyanidin 3-O-glucoside 5-O-glucosyltransferase (5GT), which attach glucose moieties at the C3 and C5 positions of the delphinidin aglycone, respectively. Researchers have identified and characterized various GTs from different plant species that could potentially be used to create novel delphinidin derivatives. For example, a flavonoid 3-O-glycosyltransferase (Fh3GT1) from Freesia hybrida has been shown to glycosylate delphinidin at the 3-position using UDP-glucose as a sugar donor. frontiersin.org Enzymes with different specificities, such as those that add sugars to the 7, 3', or 5' positions, could be used to synthesize polyglycosylated derivatives with unique stability profiles and color characteristics. cas.czoup.com While glycosylation generally decreases antioxidant activity compared to the aglycone, it is crucial for bioavailability and stability in aqueous environments. frontiersin.orgmdpi.com

Enzyme FamilySpecific Enzyme ExampleFunctionPotential Impact on this compoundReference(s)
Flavonoid 3-O-glycosyltransferases (3GT)Fh3GT1 from Freesia hybridaAttaches a glucose moiety to the C3 hydroxyl group of the aglycone.Foundational for creating the 3-glucoside precursor; characterization allows for controlled synthesis. frontiersin.org
Flavonoid 5-O-glycosyltransferases (5GT)Gentian 5GTCatalyzes glycosylation of the C5 hydroxyl group on an anthocyanidin 3-glycoside.Essential for converting a 3-glucoside into a 3,5-diglucoside, enhancing stability. frontiersin.org
Anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT)UA3'5'GT from Clitoria ternateaSuccessively glycosylates the 3' and 5' positions of a delphinidin 3-O-glucoside derivative.Could be used to create polyglycosylated delphinidin derivatives with potentially enhanced blue color stability. cas.cz

Future research in this area is focused on discovering new enzymes with novel specificities and combining enzymatic modifications, such as glycosylation followed by acylation, to create highly stable and functional this compound derivatives tailored for specific applications in the food, cosmetic, and pharmaceutical industries.

Q & A

Basic: What validated analytical methods are recommended for quantifying Delphinidin 3-diglucoside in plant extracts?

Answer: High-performance thin-layer chromatography (HPTLC) is a robust method for quantification, as demonstrated in studies using silica gel plates with ethyl acetate/toluene/water/formic acid (12:3:0.8:1.2) as the mobile phase. Densitometric analysis at 555 nm provides a linear calibration range (r = 0.99978) . For higher sensitivity, HPLC coupled with diode-array detection (DAD) or mass spectrometry (MS) is recommended to resolve co-eluting anthocyanins and confirm structural identity .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Answer: Discrepancies often arise from variations in compound purity, extraction protocols, or cell culture conditions. To resolve contradictions:

  • Standardize extraction : Use acidified methanol (e.g., 25% HCl) to stabilize anthocyanins .
  • Validate bioactivity assays : Include positive controls (e.g., cyanidin derivatives) and report exact concentrations (e.g., 60.4 mg·L⁻¹ vs. 110.5 mg·L⁻¹ for this compound vs. its 3,5-diglucoside analog) .
  • Conduct systematic reviews : Apply GRADE methodology to assess bias and evidence strength .

Basic: What experimental controls are critical when studying this compound’s antioxidant properties?

Answer:

  • Negative controls : Use solvent-only samples to account for matrix effects.
  • Positive controls : Include ascorbic acid or Trolox for radical scavenging assays.
  • Stability controls : Monitor pH and temperature during experiments, as anthocyanins degrade rapidly in neutral/alkaline conditions .
  • Replication : Perform triplicate measurements to ensure reproducibility .

Advanced: How can Delphi consensus methods improve experimental design for this compound research?

Answer: Delphi techniques involve iterative expert feedback to resolve methodological ambiguities:

  • Panel selection : Include 10–15 experts in phytochemistry and bioassays to ensure diversity .
  • Questionnaire design : Use Likert scales (1–5) to rank agreement on variables like optimal extraction solvents or dose ranges .
  • Consensus criteria : Define thresholds (e.g., ≥75% agreement) for variables such as incubation times or cell lines .

Basic: What are the best practices for ensuring this compound stability during storage?

Answer:

  • Storage conditions : Freeze at −20°C in amber vials to prevent photodegradation .
  • Solvent choice : Acidified methanol (pH ≤3) preserves anthocyanin integrity better than aqueous buffers .
  • Purity checks : Regularly validate stability via HPTLC or HPLC to detect degradation products .

Advanced: How to design dose-response studies for this compound while minimizing cytotoxicity?

Answer:

  • Pilot studies : Test a broad range (e.g., 10–200 μM) based on prior data (e.g., 60.4 mg·L⁻¹ ≈ 91 μM) .
  • Cytotoxicity screening : Use parallel assays (e.g., MTT or LDH) on non-target cells.
  • Mechanistic tiers : Start with in vitro antioxidant assays (DPPH/FRAP), then progress to gene expression (e.g., Nrf2/ARE pathways) .

Basic: How to differentiate this compound from its isomers using spectroscopic methods?

Answer:

  • UV-Vis spectroscopy : Compare λmax (typically 520–540 nm for delphinidin derivatives) and shoulder peaks .
  • MS/MS fragmentation : Look for m/z 303 (aglycone delphinidin) and glucose-specific fragments (162 Da) .
  • NMR : Use 2D-COSY to confirm glucoside linkage positions (C-3 vs. C-5) .

Advanced: What strategies can reconcile conflicting data on this compound’s bioavailability?

Answer:

  • In vitro models : Compare Caco-2 cell uptake with ex vivo intestinal sac assays.
  • Metabolite tracking : Use LC-MS to identify phase-II conjugates (e.g., glucuronides) .
  • Inter-laboratory validation : Share standardized protocols via platforms like protocols.io to reduce variability .

Basic: How to formulate a FINER research question for this compound studies?

Answer: Apply the FINER criteria:

  • Feasible : “Does this compound inhibit ROS in HepG2 cells at physiologically relevant concentrations?”
  • Novel : Focus on understudied mechanisms (e.g., epigenetic modulation).
  • Ethical : Use in vitro models before animal trials .

Advanced: How to optimize chromatographic separation of this compound from co-occurring anthocyanins?

Answer:

  • Mobile phase adjustments : Test gradients with formic acid (0.1–1%) to enhance peak resolution .
  • Column selection : Use C18 columns with 3–5 μm particle size for UHPLC efficiency.
  • Data analysis : Apply principal component analysis (PCA) to distinguish overlapping peaks in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.